

# Validating the Structure of Synthesized Methyl 5-phenylvalerate: A Comparative Guide

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## Compound of Interest

Compound Name: Methyl 5-phenylvalerate

Cat. No.: B1266925

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For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of standard analytical techniques for the structural validation of **Methyl 5-phenylvalerate**, a common organic ester. We present expected experimental data, detailed methodologies, and a comparison with potential synthetic impurities to ensure accurate characterization.

The successful synthesis of a target compound requires rigorous analytical confirmation to verify its identity and purity. For **Methyl 5-phenylvalerate** (C<sub>12</sub>H<sub>16</sub>O<sub>2</sub>), a combination of spectroscopic methods provides a comprehensive structural fingerprint. This guide will focus on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## Comparative Analysis of Spectroscopic Data

The expected spectral data for **Methyl 5-phenylvalerate** is summarized below. This data serves as a benchmark for comparison against experimentally obtained spectra.

Table 1: Predicted Spectroscopic Data for **Methyl 5-phenylvalerate**

Technique	Parameter	Expected Value/Observation	Interpretation
<sup>1</sup> H NMR	Chemical Shift (δ)	~ 7.31 - 7.17 ppm (m, 5H)	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
	~ 3.67 ppm (s, 3H)	Methyl ester protons (-OCH <sub>3</sub> )	
	~ 2.62 ppm (t, 2H)	Methylene protons adjacent to phenyl group (-CH <sub>2</sub> -Ph)	
	~ 2.32 ppm (t, 2H)	Methylene protons adjacent to carbonyl (-CH <sub>2</sub> -C=O)	
	~ 1.67 ppm (m, 4H)	Methylene protons (-CH <sub>2</sub> -CH <sub>2</sub> -)	
<sup>13</sup> C NMR	Chemical Shift (δ)	~ 174.1 ppm	Carbonyl carbon (C=O)
	~ 142.0 ppm	Aromatic carbon (C- <i>ipso</i> )	
	~ 128.4 ppm	Aromatic carbons (C- <i>ortho</i> , C- <i>meta</i> )	
	~ 125.8 ppm	Aromatic carbon (C- <i>para</i> )	
	~ 51.5 ppm	Methyl ester carbon (-OCH <sub>3</sub> )	
	~ 35.5 ppm	Methylene carbon adjacent to phenyl group (-CH <sub>2</sub> -Ph)	
	~ 33.9 ppm	Methylene carbon adjacent to carbonyl (-CH <sub>2</sub> -C=O)	

~ 31.0 ppm	Methylene carbon (-CH <sub>2</sub> -)		
~ 24.8 ppm	Methylene carbon (-CH <sub>2</sub> -)		
Mass Spec.	Molecular Ion (M <sup>+</sup> )	m/z 192.11	Molecular weight of Methyl 5-phenylvalerate
Key Fragments	m/z 161, 133, 105, 91, 74	Characteristic fragments from bond cleavages	
IR Spec.	Wavenumber (cm <sup>-1</sup> )	~ 1735 cm <sup>-1</sup> (strong)	C=O stretch of the ester
~ 3000-2850 cm <sup>-1</sup>	C-H stretch of aliphatic groups		
~ 3100-3000 cm <sup>-1</sup>	C-H stretch of aromatic ring		
~ 1600, 1495, 1450 cm <sup>-1</sup>	C=C stretching of aromatic ring		
~ 1250-1000 cm <sup>-1</sup>	C-O stretch of the ester		

## Comparison with Potential Synthetic Alternatives and Impurities

A common route to **Methyl 5-phenylvalerate** is the Fischer esterification of 5-phenylvaleric acid with methanol. Potential impurities could include unreacted starting material or side-products from alternative reactions.

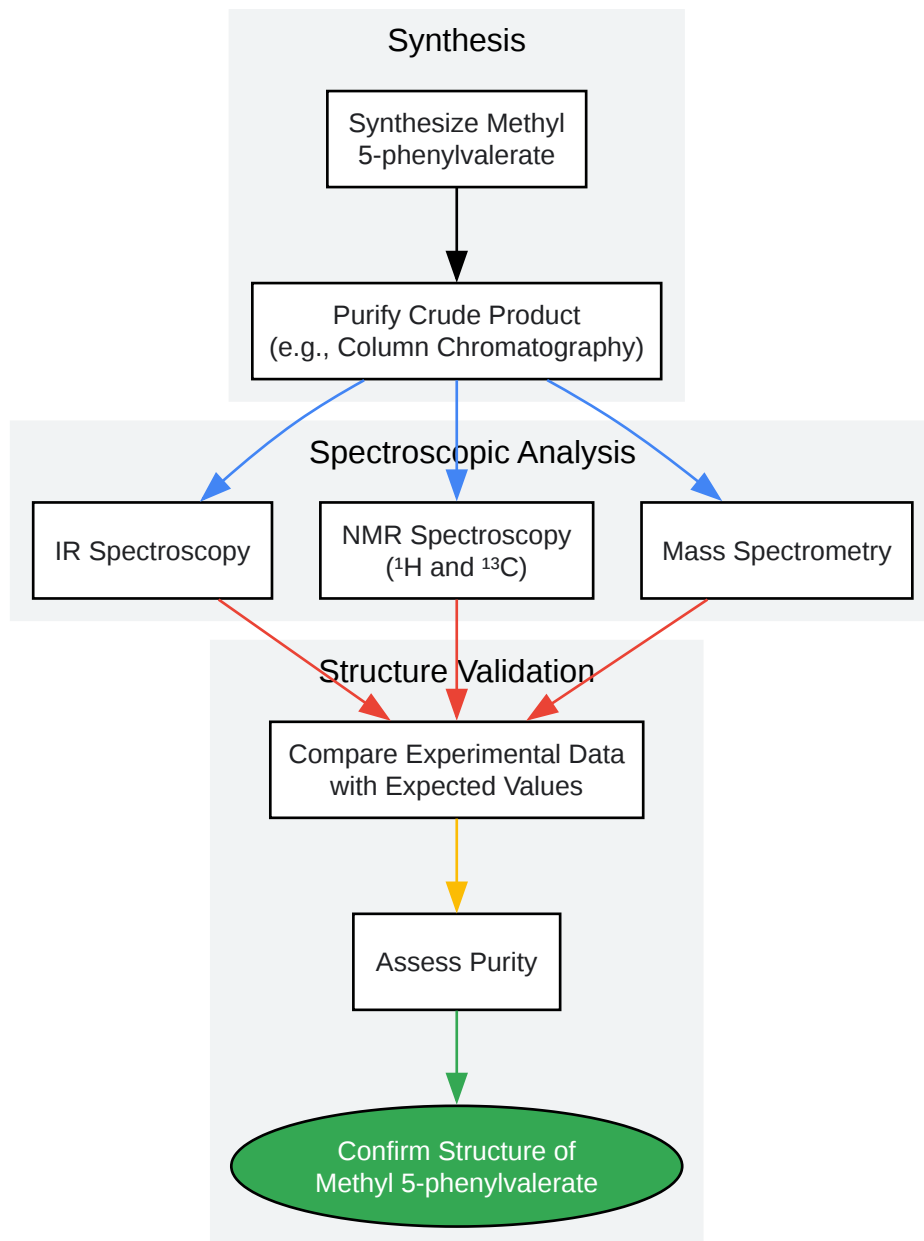
Table 2: Spectral Comparison with Potential Impurities

Compound	Key Differentiating Feature(s)
5-Phenylvaleric Acid (Starting Material)	$^1\text{H}$ NMR: Broad singlet $>10$ ppm (carboxylic acid -OH). IR: Broad O-H stretch ( $\sim 3300\text{--}2500\text{ cm}^{-1}$ ), C=O stretch at $\sim 1710\text{ cm}^{-1}$ .
5-Phenyl-1-pentanol (Potential Reduction Product)	$^1\text{H}$ NMR: Absence of methyl ester singlet ( $\sim 3.67$ ppm) and presence of a broad singlet for the alcohol proton (-OH). $^{13}\text{C}$ NMR: Absence of carbonyl signal ( $\sim 174$ ppm) and presence of a signal for the carbon bearing the hydroxyl group ( $\sim 62$ ppm). IR: Broad O-H stretch ( $\sim 3600\text{--}3200\text{ cm}^{-1}$ ), absence of strong C=O stretch at $\sim 1735\text{ cm}^{-1}$ .
Methyl Benzoate (Simpler Ester for Comparison)	$^1\text{H}$ NMR: Aromatic protons shifted further downfield, absence of aliphatic proton signals. $^{13}\text{C}$ NMR: Fewer signals, different chemical shifts for aromatic and carbonyl carbons.

## Experimental Workflow for Structural Validation

The logical flow for validating the structure of synthesized **Methyl 5-phenylvalerate** is outlined below.

## Experimental Workflow for Structural Validation



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